molecular formula C9H16N4O B13177158 N-[1-(3-aminopropyl)-3-methyl-1H-pyrazol-5-yl]acetamide

N-[1-(3-aminopropyl)-3-methyl-1H-pyrazol-5-yl]acetamide

Cat. No.: B13177158
M. Wt: 196.25 g/mol
InChI Key: JWZBFDXTQFBTPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-aminopropyl)-3-methyl-1H-pyrazol-5-yl]acetamide typically involves the reaction of 3-methyl-1H-pyrazole with 3-aminopropylamine under controlled conditions. The reaction is carried out in the presence of acetic anhydride, which facilitates the formation of the acetamide group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-aminopropyl)-3-methyl-1H-pyrazol-5-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(3-aminopropyl)-3-methyl-1H-pyrazol-5-yl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(3-aminopropyl)-3-methyl-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-aminopropyl)-3-methyl-1H-pyrazol-5-yl]acetamide is unique due to its specific pyrazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it particularly useful in proteomics research and other specialized applications .

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

N-[2-(3-aminopropyl)-5-methylpyrazol-3-yl]acetamide

InChI

InChI=1S/C9H16N4O/c1-7-6-9(11-8(2)14)13(12-7)5-3-4-10/h6H,3-5,10H2,1-2H3,(H,11,14)

InChI Key

JWZBFDXTQFBTPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C)CCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.